molecular formula C42H42P2Pd B1311409 Bis(tri-o-tolylphosphine)palladium(0) CAS No. 69861-71-8

Bis(tri-o-tolylphosphine)palladium(0)

Cat. No. B1311409
CAS RN: 69861-71-8
M. Wt: 715.1 g/mol
InChI Key: CUBIJGNGGJBNOC-UHFFFAOYSA-N
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Description

Bis(tri-o-tolylphosphine)palladium(0) is a chemical compound with the molecular formula C42H42P2Pd . It is used as a catalyst for palladium-catalyzed cross-coupling reactions, Kumada coupling, and Heck coupling . It is also used in amination and arylation reactions .


Synthesis Analysis

The synthesis of Bis(tri-o-tolylphosphine)palladium(0) involves the reaction of “Pd (DBA) 2” with tri-o-tolylphosphine in benzene . The reaction mixture is stirred at room temperature for 20 hours, resulting in a purple-brown solution .


Molecular Structure Analysis

The molecular structure of Bis(tri-o-tolylphosphine)palladium(0) is represented by the SMILES string: [Pd].CC1=CC=CC=C1P(C1=CC=CC=C1C)C1=CC=CC=C1C.CC1=CC=CC=C1P(C1=CC=CC=C1C)C1=CC=CC=C1C . This indicates that the palladium atom is coordinated with two tri-o-tolylphosphine ligands .


Chemical Reactions Analysis

As a catalyst, Bis(tri-o-tolylphosphine)palladium(0) is involved in various chemical reactions. It is used in palladium-catalyzed cross-coupling reactions, Kumada coupling, and Heck coupling . It is also used in amination and arylation reactions .


Physical And Chemical Properties Analysis

Bis(tri-o-tolylphosphine)palladium(0) has a molecular weight of 715.1 g/mol . It has a melting point of 220-225 °C . The compound is air sensitive .

Scientific Research Applications

Synthesis and Structural Characterization

  • Capturing a Ghost : A study attempted to improve the synthesis of bis[tris(o-tolyl)phosphine]palladium(0) but instead isolated a new compound, Pd(dba)[P(o-Tol)3]2, showcasing the intricacies of palladium chemistry and the significance of ligand and metal interactions. The study highlights the importance of palladium complexes in cross-coupling protocols and organometallic reactions, with a focus on the structural aspects such as bond lengths indicating the complex's metastability (Harding et al., 2013).

Catalytic Applications

  • Arylation of Catalyst-Poisoning ortho-Sulfanyl Aryl Halides : Bis(tri-tert-butylphosphine)palladium was utilized for the arylation of ortho-sulfanyl aryl halides, providing a solution to the poisoning behavior of aryl sulfides in cross-coupling reactions. This research underscores the adaptability of palladium catalysts in overcoming challenges related to substrate sensitivity (Vasu et al., 2017).

  • Efficient Ligands for Palladium-Catalyzed Reactions : The use of bis(tri-o-tolylphosphine)palladium(II) diacetate as a catalyst for coupling aromatic halides and alkenes, as well as for cycloisomerization reactions of enynes, demonstrates the role of palladium complexes as efficient catalysts in organic synthesis (Fulford, 2001).

  • Green Chemistry : Palladium complexes have been employed in Mizoroki–Heck reactions under mild conditions, showcasing the significance of ligand composition on catalytic activity. This research highlights the potential of palladium catalysts in environmentally friendly chemical processes (Oberholzer & Frech, 2013).

Novel Applications

  • In Vivo Chemistry : Nanoencapsulated palladium has been explored for its in vivo catalysis capabilities, specifically targeting and treating disease through catalytic activity. This groundbreaking application opens new avenues for the use of palladium catalysts in biomedicine and therapeutics (Miller et al., 2017).

Safety And Hazards

Bis(tri-o-tolylphosphine)palladium(0) is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

palladium;tris(2-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H21P.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h2*4-15H,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBIJGNGGJBNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449462
Record name Pd[(o-tol)3P]2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(tri-o-tolylphosphine)palladium(0)

CAS RN

69861-71-8
Record name Pd[(o-tol)3P]2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tri-o-tolylphosphine) Palladium(0)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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